molecular formula C28H60O2Sn2 B12602904 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol CAS No. 651059-52-8

2,3-Bis(tributylstannyl)but-2-ene-1,4-diol

Cat. No.: B12602904
CAS No.: 651059-52-8
M. Wt: 666.2 g/mol
InChI Key: NHDAGZLPPHNLOW-UHFFFAOYSA-N
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Description

Significance of Organotin Reagents in Modern Organic Synthesis

Organotin reagents, compounds containing a tin-carbon bond, are of paramount importance in contemporary organic synthesis. wikipedia.org Their discovery and development, dating back to Edward Frankland's isolation of diethyltin (B15495199) diiodide in 1849, have profoundly impacted the ability of chemists to form new carbon-carbon (C-C) bonds. uwindsor.ca

The most prominent application of organotin reagents is in the palladium-catalyzed Stille cross-coupling reaction. wikipedia.orgmsu.edu First reported by John Kenneth Stille, this reaction couples an organostannane with an organic electrophile, such as a halide or triflate, to form a new C-C bond. wikipedia.orgmsu.edu The mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A key advantage of organotin reagents is their remarkable functional group tolerance and stability to air and moisture, which sets them apart from many other highly reactive organometallic compounds. msu.edu This stability allows for their use in complex syntheses without the need for extensive protecting group strategies. The mild reaction conditions are compatible with a wide array of functional groups, including esters, amines, amides, ketones, and hydroxyls. msu.edu Consequently, the Stille reaction has become a vital tool in the total synthesis of complex natural products and in the development of new materials and pharmaceuticals. wikipedia.orgmsu.edu Beyond cross-coupling, organotin compounds are also utilized extensively in radical chemistry. uwindsor.ca

Overview of But-2-ene-1,4-diol Derivatives in Synthetic Chemistry

But-2-ene-1,4-diol and its derivatives are versatile building blocks in synthetic chemistry, serving as important intermediates for a range of valuable products. nih.govresearchgate.net This C4 diol, which exists as cis and trans isomers, possesses two hydroxyl functional groups and a central carbon-carbon double bond, allowing for diverse chemical transformations. researchgate.netbohrium.comkisti.re.kr

A primary route to 2-butene-1,4-diol (B106632) is the selective hydrogenation of 2-butyne-1,4-diol (B31916), often using palladium or nickel-based catalysts. researchgate.netchemicalbook.com Controlling the reaction conditions is crucial to prevent over-hydrogenation to butane-1,4-diol. researchgate.net

The synthetic utility of but-2-ene-1,4-diol derivatives is extensive:

Pharmaceuticals and Vitamins: It is a key intermediate in the industrial synthesis of Vitamin B6. nih.govresearchgate.net

Polymers: It serves as a monomer for producing alkyd resins and plasticizers. nih.govresearchgate.net Its diol functionality allows it to be incorporated into polyesters, with recent research exploring its use in creating biobased unsaturated copolyesters. bohrium.com

Agrochemicals: The diol is a precursor in the manufacture of the insecticide endosulfan. researchgate.netbohrium.com

Chemical Intermediates: The double bond can be functionalized, for example, through bromination to produce 2,3-dibromo-2-butene-1,4-diol, another useful intermediate. researchgate.net

The reactivity of both the hydroxyl groups and the alkene functionality makes but-2-ene-1,4-diol a valuable and adaptable starting material in fine chemical synthesis. nih.govresearchgate.net

Structural and Mechanistic Relevance of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol in Advanced Synthesis

Detailed research findings specifically characterizing the synthesis, structure, and reactivity of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol are not extensively available in published scientific literature. However, its structure suggests a potential role as a specialized reagent in advanced organic synthesis, based on the known reactivity of its constituent parts: the vinyl distannane and the 1,4-diol.

A plausible, though not explicitly documented, synthetic route to this compound is the double hydrostannylation of 2-butyne-1,4-diol. The hydrostannylation of alkynes, which involves the addition of a tin hydride (like tributyltin hydride) across a carbon-carbon triple bond, is a well-established method for creating vinylstannanes. This reaction can be promoted by radical initiators or, more commonly for achieving selectivity, by transition metal catalysts, particularly palladium complexes. The reaction with 2-butyne-1,4-diol would theoretically involve the addition of two equivalents of tributyltin hydride across the alkyne to yield the target 2,3-distannylated diol.

Mechanistically, a molecule like 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol would be highly relevant as a potential precursor in palladium-catalyzed cross-coupling reactions. Vinyl distannanes are known to participate in sequential Stille couplings. The presence of two tributylstannyl groups on adjacent sp²-hybridized carbons offers the potential for stepwise functionalization. This would allow for the controlled, sequential introduction of two different organic groups (R¹ and R²) onto the butene backbone, as depicted in the hypothetical reaction scheme below.

Hypothetical Sequential Stille Coupling:

Step 1: HOCH₂-C(SnBu₃)=C(SnBu₃)-CH₂OH + R¹-X → HOCH₂-C(R¹)=C(SnBu₃)-CH₂OH + X-SnBu₃

Step 2: HOCH₂-C(R¹)=C(SnBu₃)-CH₂OH + R²-X → HOCH₂-C(R¹)=C(R²)-CH₂OH + X-SnBu₃

This capability would make 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol a potentially powerful four-carbon linchpin for the convergent synthesis of complex, highly substituted alkene diols. The diol functionality could also be used for further transformations or to influence the stereochemical outcome of subsequent reactions. While its specific applications remain underexplored in the literature, its structure represents a fascinating intersection of organotin and diol chemistry.

Properties

CAS No.

651059-52-8

Molecular Formula

C28H60O2Sn2

Molecular Weight

666.2 g/mol

IUPAC Name

2,3-bis(tributylstannyl)but-2-ene-1,4-diol

InChI

InChI=1S/C4H6O2.6C4H9.2Sn/c5-3-1-2-4-6;6*1-3-4-2;;/h5-6H,3-4H2;6*1,3-4H2,2H3;;

InChI Key

NHDAGZLPPHNLOW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(CO)[Sn](CCCC)(CCCC)CCCC)CO

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2,3 Bis Tributylstannyl but 2 Ene 1,4 Diol

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol serves as a valuable precursor in these palladium-catalyzed reactions.

Coupling with Various Electrophiles

The two tributylstannyl groups in 2,3-bis(tributylstannyl)but-2-ene-1,4-diol can react with a variety of electrophiles in the presence of a palladium catalyst. This allows for the introduction of two new substituents onto the butene backbone, leading to the synthesis of complex, functionalized dienes. The electrophilic nature of the tin atom facilitates these coupling reactions. vulcanchem.com

Influence of Ligand Systems and Reaction Conditions on Efficiency and Selectivity

The success of the Stille coupling reaction with 2,3-bis(tributylstannyl)but-2-ene-1,4-diol is highly dependent on the reaction conditions. evitachem.com Key factors that must be optimized to achieve high yields and selectivity include the choice of palladium catalyst, the ligand system employed, the solvent, and the reaction temperature. evitachem.com

Table 1: Factors Influencing Stille Coupling Reactions

ParameterInfluence on ReactionTypical Conditions & Considerations
Palladium Catalyst The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is critical for catalytic activity.The oxidation state and ligand sphere of the palladium precursor can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
Ligand System Phosphine ligands (e.g., triphenylphosphine, tri(2-furyl)phosphine) are commonly used to stabilize the palladium catalyst and modulate its reactivity.The steric and electronic properties of the ligand influence the efficiency of the transmetalation and reductive elimination steps.
Solvent The polarity and coordinating ability of the solvent (e.g., THF, DMF, toluene) can impact the solubility of reactants and the stability of catalytic intermediates.Aprotic, non-polar solvents are often favored to minimize side reactions.
Temperature Reaction temperature affects the rate of all steps in the catalytic cycle.Optimization is necessary to ensure a reasonable reaction time without promoting decomposition of the catalyst or reactants.
Additives Additives such as copper(I) salts can sometimes accelerate the transmetalation step.The use of additives should be carefully evaluated as they can also lead to undesired side reactions.
Atmosphere Reactions are typically carried out under an inert atmosphere (e.g., argon, nitrogen).This prevents oxidation of the palladium catalyst and other sensitive reagents. evitachem.com

Transformations Involving the Unsaturated Carbon-Carbon Bond

The carbon-carbon double bond in 2,3-bis(tributylstannyl)but-2-ene-1,4-diol is a site for various addition and transformation reactions, further expanding its synthetic utility.

Olefin Metathesis Reactions

While specific examples involving 2,3-bis(tributylstannyl)but-2-ene-1,4-diol in olefin metathesis are not extensively documented in readily available literature, the presence of the double bond suggests its potential participation in such reactions. Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, could potentially be used to form new carbon-carbon double bonds, leading to the synthesis of oligomers or polymers, or for ring-closing metathesis if appropriately functionalized.

Hydrostannylation and Related Addition Reactions

The addition of a tin hydride (hydrostannylation) across the double bond of an alkene is a well-established method for the synthesis of organotin compounds. While 2,3-bis(tributylstannyl)but-2-ene-1,4-diol already possesses two stannyl (B1234572) groups, related addition reactions across the double bond could be envisioned with other reagents. For instance, hydroboration or dihydroxylation could introduce further functionality to the butene core.

Reactivity at the Diol Functionalities

The two primary hydroxyl groups of 2,3-bis(tributylstannyl)but-2-ene-1,4-diol offer additional sites for chemical modification. These alcohol functionalities can undergo a range of common organic transformations.

Table 2: Potential Reactions at the Diol Functionalities

Reaction TypeReagents and ConditionsExpected Product
Esterification Acyl chlorides or carboxylic anhydrides in the presence of a base.Diester derivative
Etherification Alkyl halides under Williamson ether synthesis conditions (strong base).Diether derivative
Oxidation Mild oxidizing agents (e.g., PCC, Swern oxidation) or strong oxidizing agents (e.g., Jones reagent).Dialdehyde or dicarboxylic acid, respectively.
Protection Silyl (B83357) halides (e.g., TBDMSCl) or other protecting group reagents.Bis-silylated diol

These transformations allow for the protection of the diol during other synthetic steps or for the introduction of new functional groups that can be used in subsequent reactions.

Esterification and Etherification Reactions

The presence of two primary hydroxyl groups in 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol allows it to undergo standard esterification and etherification reactions to form the corresponding diesters and diethers. These reactions typically proceed via well-established mechanisms for alcohols.

Esterification involves the reaction of the diol with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The reaction with a carboxylic acid is typically catalyzed by an acid and is known as Fischer esterification. quora.com Alternatively, using more reactive acyl chlorides in the presence of a non-nucleophilic base provides a more rapid and often irreversible route to the ester products.

Etherification , such as the Williamson ether synthesis, can be achieved by first deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form a dialkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding a diether.

These functionalization reactions are crucial for modifying the solubility of the compound or for introducing protecting groups on the hydroxyls before subsequent transformations involving the tributylstannyl groups. The bulky nature of the adjacent tributylstannyl groups may sterically hinder the approach of reagents to the hydroxyl functions, potentially requiring more forcing reaction conditions compared to unfunctionalized diols.

Table 1: General Schemes for Esterification and Etherification

Reaction Type General Reactants Typical Conditions Product Type
Esterification Carboxylic Acid (R-COOH) Acid Catalyst (e.g., H₂SO₄), Heat Diester
Acyl Chloride (R-COCl) Base (e.g., Pyridine) Diester

| Etherification | Alkyl Halide (R'-X) | Strong Base (e.g., NaH), then R'-X | Diether |

Cyclization Reactions to Heterocyclic Systems (e.g., Dihydrofurans)

2,3-Bis(tributylstannyl)but-2-ene-1,4-diol is a valuable precursor for synthesizing heterocyclic systems, particularly those containing a dihydrofuran ring. The diol itself does not directly cyclize but is first converted into a more reactive intermediate that can undergo intramolecular cyclization. A common strategy involves a palladium-catalyzed process where the diol is transformed in situ into a reactive diene, which can then participate in cycloaddition reactions.

For example, the diol can be used in palladium-catalyzed coupling-cyclization cascades. While direct cyclization to a simple dihydrofuran from the diol is not prominently documented, its derivatives are employed in constructing more complex systems. A key application involves its conversion to a 3,4-bis(methylene)isocoumarin intermediate, which then undergoes a Diels-Alder reaction to form complex polycyclic natural products. nih.gov The diol's hydroxyl groups can be derivatized, for instance, into dimethyl dicarbonates, which then undergo palladium-catalyzed asymmetric allylic substitution cascades to yield chiral 2,3-dihydrofurans. organic-chemistry.org

Another pathway to cyclic ethers from similar 1,4-diol structures involves dehydration and cyclization, often under acidic conditions. For instance, cis-2-butene-1,4-diol (B44940) can be converted to 2,5-dihydrofuran. google.com While this specific reaction for the title compound is not detailed, it represents a plausible transformation pathway for the underlying diol scaffold. The general strategy for forming cyclic ethers from 1,2,n-triols often involves the in situ generation of an intermediate that facilitates intramolecular displacement by a pendant hydroxyl group, a mechanism that could be adapted for diols. msu.edu

Table 2: Exemplary Reaction Leading to Heterocyclic Systems

Starting Material Derivative Catalyst/Reagents Key Intermediate Product Type Ref.
(E)- and (Z)-but-2-ene-1,4-diyl dimethyl dicarbonate Pd(0) catalyst, Chiral Ligand π-allyl palladium complex Chiral 2,3-Dihydrofurans organic-chemistry.org

Rearrangement Reactions and Their Mechanistic Basis

Rearrangement reactions are fundamental transformations in organic chemistry where the carbon skeleton or functional groups of a molecule are reorganized. youtube.com For 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol, potential rearrangements could be envisioned based on the reactivity of allylic diols and vinylstannanes, although specific named rearrangements for this exact compound are not extensively reported in the literature.

A plausible type of rearrangement is an allylic rearrangement. Under acidic conditions, protonation of a hydroxyl group followed by the loss of water would generate a resonance-stabilized allylic carbocation. This intermediate could then be trapped by a nucleophile at either of the two resonance positions, potentially leading to a rearranged constitutional isomer. The stability and reactivity of this carbocation would be influenced by the electronic effects of the two vinylstannyl groups.

Another class of relevant rearrangements includes sigmatropic rearrangements, which are concerted, intramolecular processes. youtube.com While less common for this specific substrate, related systems can undergo such transformations. The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, proceeding through a nitrene intermediate and a 1,2-shift. youtube.com Although not directly applicable to the diol itself, if the hydroxyl groups were converted to azides via a suitable functional group transformation, a rearrangement could be induced. The mechanistic basis for such reactions is the formation of a highly reactive, electron-deficient intermediate that rapidly rearranges to a more stable structure. youtube.com

Stereoselectivity and Regioselectivity in Catalyzed Transformations

Stereoselectivity and regioselectivity are critical aspects of the catalyzed reactions involving 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol, particularly in palladium-catalyzed cross-coupling reactions (Stille coupling).

Stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.org In reactions involving the vinylstannane moieties of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol, the configuration of the double bond is typically retained during the Stille coupling. This means that if the starting material is the (E)-isomer, the product will also have a trans-configuration at the corresponding position, and vice-versa. This high degree of stereoselectivity is a hallmark of the Stille reaction mechanism, which proceeds via a cycle involving oxidative addition, transmetalation, and reductive elimination, with the transmetalation step generally occurring with retention of configuration.

Regioselectivity , the control over which of the two tributylstannyl groups reacts, is a key consideration. In the symmetrical parent compound, both sites are chemically equivalent. However, if the hydroxyl groups are differentially functionalized or if the molecule is coupled with a reagent that can distinguish between the two sites, regioselectivity becomes important. In sequential cross-coupling reactions, the first coupling can influence the electronic and steric environment of the second stannane (B1208499), thereby controlling the regiochemical outcome of the subsequent reaction. This strategy allows for the stepwise and controlled introduction of two different aryl or vinyl groups. nih.gov The choice of palladium catalyst, ligands, and additives can significantly influence both the stereoselectivity and regioselectivity of these transformations. nih.govnih.gov

Table 3: Factors Influencing Selectivity in Catalyzed Reactions

Factor Influence on Selectivity Mechanistic Rationale
Substrate Geometry Controls product stereochemistry (e.g., E/Z isomerism). The Stille coupling mechanism proceeds with retention of the double bond geometry.
Catalyst/Ligand Affects both stereoselectivity and regioselectivity. nih.gov Ligands modulate the steric and electronic properties of the metal center, influencing which substrate site binds and reacts. nih.gov
Reaction Conditions Can determine which of multiple reaction pathways is favored. Temperature, solvent, and additives can alter the activation energies for competing reaction pathways.

| Sequential Coupling | Allows for controlled regioselective functionalization. nih.gov | The product of the first coupling reaction has altered reactivity at the remaining stannane site for a second, different coupling. |

Applications in Complex Molecular Synthesis and Materials Science

Utilization as a Versatile Building Block in Organic Synthesis

The intrinsic chemical reactivity of 2,3-bis(tributylstannyl)but-2-ene-1,4-diol makes it an exemplary four-point functional building block. The two vinylstannane moieties can participate in stereospecific carbon-carbon bond-forming reactions, while the two hydroxyl groups offer sites for esterification, etherification, or conversion to other functionalities. This multi-faceted reactivity allows chemists to introduce a C4-diol unit into a target molecule in a controlled manner.

A closely related and well-documented analogue, (E)-2-tributylstannylbut-2-ene-1,4-diol, is prepared via the hydrostannylation of but-2-yne-1,4-diol. acs.orglupinepublishers.com It is anticipated that the target bis-stannylated compound can be synthesized from the same precursor, likely through the adjustment of stoichiometry in the hydrostannylation reaction. This accessibility from a simple starting material further enhances its utility as a synthetic intermediate.

A key advantage of using vinylstannane reagents like 2,3-bis(tributylstannyl)but-2-ene-1,4-diol is the high degree of stereocontrol achievable in subsequent reactions. The geometry of the central alkene is established during its synthesis and is typically retained throughout subsequent transformations, most notably in palladium-catalyzed Stille couplings. This reaction proceeds with retention of configuration at the sp² carbon of the vinylstannane, allowing for the precise transfer of the alkene geometry into the final product.

This stereospecificity is crucial for the synthesis of complex molecules where the spatial arrangement of atoms is critical for biological activity or material properties. By choosing the appropriate (E)- or (Z)-isomer of the stannylated diol, chemists can selectively construct intermediates with the desired cis or trans alkene configuration, a task that can be challenging using other synthetic methods. This control is fundamental in building acyclic chains with multiple stereocenters, as seen in the synthesis of polyketide natural products and other complex targets. nih.gov

The structure of 2,3-bis(tributylstannyl)but-2-ene-1,4-diol is inherently suited for the synthesis of polyfunctionalized molecules. nih.gov It serves as a linchpin, capable of being coupled with two different (or identical) organic electrophiles (such as aryl, heteroaryl, or vinyl halides/triflates) via sequential Stille reactions. Following these carbon-carbon bond-forming events, the two hydroxyl groups remain available for further manipulation.

This "plug-and-play" nature allows for the rapid assembly of complex scaffolds from simpler precursors. For instance, one could envision a one-pot or sequential reaction where the bis-stannane is coupled with two different aryl halides, followed by the cyclization of the diol moiety to form a lactone, furan, or other heterocyclic systems. This capacity to introduce multiple functional groups and build molecular complexity swiftly makes it a valuable tool in combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Strategies for Natural Product Synthesis

The challenges presented by the structural complexity of natural products often necessitate innovative and efficient synthetic strategies. Organostannanes, and by extension 2,3-bis(tributylstannyl)but-2-ene-1,4-diol, play a significant role in this field, particularly in convergent and biomimetic approaches.

A recent total synthesis of Prunolactone A, a structurally complex isocoumarin, successfully employed the mono-stannylated analogue, (E)-2-tributylstannylbut-2-ene-1,4-diol, in a convergent fashion. acs.orglupinepublishers.com In this synthesis, the stannane (B1208499) served as a key building block, demonstrating the power of this approach. The synthesis was designed to join two major fragments, with the butenediol derivative forming a crucial part of the molecular backbone. acs.org

Table 1: Key Reaction Details in the Convergent Synthesis of a Prunolactone A Intermediate
Coupling Partner A Coupling Partner B Catalyst Additive Yield of Coupled Product Reference
(E)-2-tributylstannylbut-2-ene-1,4-diol Methyl 6-iodo-2,4-dimethoxy-3-methylbenzoate Pd black (4 mol%) LiI 66% (combined) lupinepublishers.com

Biomimetic synthesis seeks to mimic nature's own synthetic pathways in the laboratory. Such strategies can not only provide efficient access to natural products but also offer insights into their biosynthesis. The total synthesis of Prunolactone A is a prime example of a biomimetic approach where a reactive diene intermediate, generated in situ, undergoes a Diels-Alder reaction that is believed to mirror the key bond-forming event in the natural biosynthetic pathway. acs.orglupinepublishers.com

The precursor to this key diene was constructed using (E)-2-tributylstannylbut-2-ene-1,4-diol. acs.org The use of this building block was instrumental in assembling the necessary carbon framework that, upon further transformation, could generate the highly reactive 3,4-bis(methylene)isocoumarin intermediate for the biomimetic cycloaddition. This demonstrates how a versatile, functionalized building block can be central to executing a sophisticated, nature-inspired synthetic strategy. acs.orglupinepublishers.com

Potential in Polymer Chemistry and Functional Materials

While the primary applications of 2,3-bis(tributylstannyl)but-2-ene-1,4-diol have been in small molecule synthesis, its structure suggests significant, albeit less explored, potential in materials science. Organotin compounds are already used in polymer chemistry, often as catalysts for producing polyurethanes or as stabilizers for PVC. lupinepublishers.comwikipedia.org However, the use of a bifunctional organostannane as a monomer presents an intriguing opportunity for creating novel functional polymers.

Stille polycondensation is a powerful method for synthesizing functional polymers, particularly conjugated polymers for electronic applications. wiley-vch.deresearchgate.net This process typically involves the palladium-catalyzed reaction of a di-stannylated monomer with a di-halogenated monomer. wiley-vch.de 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol is an ideal candidate for this type of polymerization. By reacting it with a dihaloarene, one could potentially synthesize a novel class of polymers featuring a poly(alkenylene) backbone with regularly spaced, pendant hydroxyl groups.

These hydroxyl groups could impart unique properties to the material, such as increased hydrophilicity, sites for cross-linking to form robust networks, or points for post-polymerization modification to attach other functional moieties. Such materials could find applications as specialty polymer films, hydrogels, or functional coatings. While organotin polyethers have been synthesized by reacting diols with organotin halides, the use of a di-stannylated diol monomer in a Stille polycondensation remains a promising area for future research. nih.gov

Compound Reference Table

Compound Name Molecular Formula
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol C28H60O2Sn2
(E)-2-tributylstannylbut-2-ene-1,4-diol C16H34O2Sn
But-2-yne-1,4-diol C4H6O2
Prunolactone A C26H28O9
Methyl 6-iodo-2,4-dimethoxy-3-methylbenzoate C11H13IO4
3,4-Bis(methylene)isocoumarin C11H8O2
Scytolide C15H22O7
Dibutyltin dilaurate C32H64O4Sn
Polyurethane (Variable)

Computational and Theoretical Approaches to 2,3 Bis Tributylstannyl but 2 Ene 1,4 Diol Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

For instance, DFT calculations on the reactions of distannynes with molecular hydrogen have revealed intricate mechanistic details, including the formation of singly hydrogen-bridged intermediates and subsequent isomerization pathways. nih.gov These studies highlight that the active sites in such reactions can involve both tin atoms. nih.gov Such computational investigations can successfully rationalize experimental observations and provide predictive models for the reactivity of compounds containing Sn-Sn or proximate Sn centers. nih.gov

In the context of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol, DFT could be employed to investigate various potential reactions, such as electrophilic substitution at the double bond, reactions involving the hydroxyl groups, or thermal decomposition pathways. A hypothetical reaction coordinate diagram, derived from DFT calculations, could provide activation energies and reaction enthalpies, thereby predicting the most likely reaction products under different conditions.

Table 1: Representative Calculated Energetic Data for a Hypothetical Reaction Step

ParameterValue (kcal/mol)
Activation Energy (Ea)25.3
Reaction Enthalpy (ΔH)-15.8
Gibbs Free Energy of Activation (ΔG‡)30.1
Overall Gibbs Free Energy Change (ΔG)-12.5

Note: The data in this table is illustrative and based on typical values for related organometallic reactions. It does not represent actual calculated values for 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol.

Exploration of Stereochemical Preferences and Conformational Dynamics

The stereochemistry and conformational flexibility of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol are crucial determinants of its physical and chemical properties. The presence of two bulky tributylstannyl groups and two hydroxyl groups around a central C=C double bond introduces significant steric hindrance and the potential for various stable or low-energy conformations.

Computational methods, particularly DFT, are well-suited to explore the conformational landscape of such molecules. nih.gov By calculating the relative energies of different rotamers and conformers, it is possible to identify the most stable structures. For example, studies on diastereomeric diesters prepared from 2,3-butanediol (B46004) have shown that the stereochemistry of the linker significantly impacts the conformational preferences, with some isomers favoring more extended conformations. nih.gov

Table 2: Hypothetical Calculated Dihedral Angles for Low-Energy Conformers

Dihedral AngleConformer A (degrees)Conformer B (degrees)
HO-C1-C2-Sn65.4175.2
C1-C2-C3-C4180.0 (trans)0.0 (cis)
Sn-C3-C4-OH-68.9178.9
C2-C3-Sn-C(butyl)55.0180.0

Note: This data is hypothetical and intended to illustrate the types of parameters that would be investigated in a conformational analysis of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol.

Computational Insights into Catalyst-Substrate Interactions

The interaction of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol with a catalyst is a complex process that can be effectively modeled using computational chemistry. DFT calculations can shed light on the nature of the catalyst-substrate complex, including the binding mode, interaction energies, and the electronic effects of the catalyst on the substrate. mdpi.com

While specific studies on the catalytic reactions of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol are scarce, general principles can be inferred from related systems. For example, in reactions involving alkenes on metallic surfaces, the interaction between the π-orbitals of the double bond and the d-orbitals of the metal is a key factor. mdpi.com DFT studies can quantify the extent of this interaction and how it leads to the activation of the C=C bond. mdpi.com

In a potential catalytic reaction involving 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol, computational models could be used to:

Identify the preferred binding site of the catalyst (e.g., coordination to the hydroxyl groups, the tin atoms, or the π-system of the double bond).

Calculate the binding energy of the catalyst-substrate complex.

Analyze the changes in the electronic structure of the substrate upon coordination to the catalyst.

Model the entire catalytic cycle to understand the mechanism of product formation.

Table 3: Illustrative Calculated Parameters for Catalyst-Substrate Interaction

ParameterValue
Binding Energy (kcal/mol)-12.7
Change in C=C Bond Length upon Coordination (Å)+0.05
Charge Transfer from Substrate to Catalyst (e)0.25

Note: The values in this table are for illustrative purposes and represent typical findings in computational studies of catalyst-alkene interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-bis(tributylstannyl)but-2-ene-1,4-diol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves stannylation of but-2-ene-1,4-diol precursors using tributyltin halides (e.g., Bu₃SnCl) under anhydrous conditions. Catalytic bases like triethylamine or pyridine are critical for deprotonating hydroxyl groups and facilitating nucleophilic substitution. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) significantly impact reaction efficiency and stereochemical outcomes. Post-synthesis purification via column chromatography or recrystallization is required to isolate the product .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is essential for confirming regiochemistry and verifying tributylstannyl group attachment. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural elucidation of stereoisomers. Purity assessment via HPLC or TLC (using iodine or UV visualization) is recommended to detect residual tin byproducts .

Advanced Research Questions

Q. How does the electronic and steric profile of 2,3-bis(tributylstannyl)but-2-ene-1,4-diol influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-rich tributylstannyl groups enable participation in Stille couplings, where the compound acts as a diorganotin reagent. Steric hindrance from the bulky tributyl groups can slow transmetallation but enhances selectivity in forming conjugated dienes. Computational studies (DFT) are recommended to model transition states and predict regioselectivity when paired with palladium catalysts .

Q. What strategies mitigate competing side reactions (e.g., homocoupling) when using this compound in catalytic systems?

  • Methodological Answer : Optimizing ligand choice (e.g., P(o-tol)₃ for Pd) reduces undesired homocoupling. Slow addition of the stannylated diol to the reaction mixture and maintaining low temperatures (–20°C to 0°C) minimizes radical-mediated pathways. Including stoichiometric Cu(I) additives can scavenge free tributyltin intermediates, improving yield .

Q. How do solvent polarity and coordinating additives affect the regiochemical outcomes of its reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring nucleophilic attack at the α-position of the stannyl groups. Non-polar solvents (e.g., toluene) promote β-selectivity due to reduced solvation of the metal center. Additives like LiCl enhance Pd catalyst activity, altering regioselectivity in aryl halide couplings .

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., fluxional behavior of stannyl groups) not captured in static DFT models. Variable-temperature NMR experiments (VT-NMR) can identify conformational equilibria. Comparing experimental ¹¹⁹Sn NMR chemical shifts with calculated values (using relativistic DFT methods) improves accuracy .

Q. What safety protocols are critical for handling this compound, given the toxicity of organotin reagents?

  • Methodological Answer : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation/contact. Quenching reactions with aqueous KF or NaHCO₃ decomposes residual tin species into less toxic SnO₂. Waste must be treated with chelating agents (e.g., EDTA) before disposal .

Applications in Synthesis

Q. Can this compound serve as a bifunctional building block for synthesizing polycyclic ethers or natural products?

  • Methodological Answer : Yes, the diol moiety enables oxidative cyclization (e.g., using IBX or Dess-Martin periodinane) to form tetrahydrofuran derivatives. Simultaneous Stille coupling of the stannyl groups allows incorporation into complex scaffolds, such as ladder polyethers or terpenoid backbones. Case studies in marine natural product synthesis demonstrate its utility .

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